molecular formula C18H14BNO2 B1592621 (4-(9H-Carbazol-9-yl)phenyl)boronic acid CAS No. 419536-33-7

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

Cat. No. B1592621
M. Wt: 287.1 g/mol
InChI Key: JGAVTCVHDMOQTJ-UHFFFAOYSA-N
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Description

“(4-(9H-Carbazol-9-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is a solid at 20°C and is commonly used as an intermediate in electronic devices .


Synthesis Analysis

The synthesis of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” can be achieved from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE .


Molecular Structure Analysis

The molecular structure of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings .


Chemical Reactions Analysis

This compound is involved in the Suzuki reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.12 . It has a density of 1.20±0.1 g/cm3 , a melting point of 264°C , and a boiling point of 452.7±51.0 °C at 760 mmHg . The compound’s refractive index is 1.638 .

Scientific Research Applications

Spectroscopic Applications

  • Spectroscopic Studies : The molecule 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester was investigated through various spectroscopic techniques, including FT-IR, Raman, UV–vis, and NMR, to understand its molecular structure and properties (Şaş, Kurt, Can, Horzum, & Atac, 2016).

Photoluminescence and Mechanoluminescence

  • Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials : Cyclic esterification of aryl boronic acids, including 4-(carbazol-9-yl)phenylboronic acid, has been utilized to develop organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process has enabled the transformation of non-active compounds into long-lived RTP emitters and bright ML dyes (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Semiconductor Device Characteristics

  • Semiconducting Materials : Carbazole compounds, including derivatives synthesized using (4-(9H-Carbazol-9-yl)phenyl)boronic acid, are noted for their use in semiconducting materials. Their electrical and thermal properties have been characterized for potential applications in semiconductor devices (Gorgun & Caglar, 2018).

Photovoltaic Applications

  • Photovoltaic Devices : Carbazole-isoindigo-carbazole oligomers, incorporating 4-(N-carbazolyl)phenyl boronic acid, have been synthesized for use in photovoltaic devices. These oligomers show potential for improving the power conversion efficiency of photovoltaic cells (Lee, Lee, Lee, Kim, Lee, & Lee, 2016).

Fluorescence Probes and Sensors

  • Fluorescence Recognition of Ions : Boronic acid derivatives, including those with carbazole structures, have been used to develop "on-off-on" relay fluorescence probes for selective and sensitive detection of ions like Fe3+ and F- in physiological conditions (Selvaraj, Rajalakshmi, Nam, Lee, Song, Lee, & Lee, 2019).

Electrophosphorescence and Electrochromic Properties

  • Electrochromic Materials : Novel electrochromic materials, including 4-(9H-carbazol-9-yl)-phenyl-methanone, have been synthesized using carbazole and phenyl-methanone units. These compounds show promise in applications like organic light-emitting diodes (OLEDs) due to their defined oxidation and reduction processes and fast switching times (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).

Chemical Sensors

  • Carbazole-Based Fluorescent Boronic Acid Sensors : These sensors have been developed to investigate the fluorescence transduction efficiency of photoinduced electron transfer processes. They are used in selective recognition of specific acids, demonstrating potential in chemical sensing applications (Zhang, Wu, Ji, Guo, Song, Han, Wu, Wu, & James, 2010).

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

Future Directions

“(4-(9H-Carbazol-9-yl)phenyl)boronic acid” is majorly used as an intermediate in electronic devices . Its potential applications in the formation of novel donor-π-acceptor dyes for electrochemical applications and in the formation of OLEDs suggest promising future directions .

properties

IUPAC Name

(4-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVTCVHDMOQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630816
Record name [4-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

CAS RN

419536-33-7
Record name [4-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9H-Carbazol-9-yl)phenylboronic Acid
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Synthesis routes and methods I

Procedure details

21.8 g (67.5 mmol) of 9-(4-bromophenyl)-9H-carbazole was put into a 500 mL three-neck flask. The air in the flask was replaced with nitrogen. To the mixture were added 200 mL of tetrahydrofuran (THF), and then the solution was cooled to −78° C. Into this solution, 48.9 mL (74.3 mmol) of n-butyllithium (a 1.52 mol/L hexane solution) was dropped, and the solution was stirred at the same temperature for 2 hours. After the stirring, 17.4 mL (155 mmol) of trimethyl borate was added to the solution, and the solution was stirred for about 1 hour at the same temperature. Then, the mixture was stirred for 24 hours while the temperature of the solution was being increased to room temperature. Thereafter, to the solution was added about 200 mL (1.0 mol/L) of hydrochloric acid, and then the solution was stirred at room temperature for 1 hour. The organic layer of the mixture was washed with water, and then the aqueous layer was extracted with acetate ether. The extract was combined with the organic layer and then washed with a saturated saline solution. The organic layer was dried with magnesium sulfate. After the drying, the mixture was subjected to suction filtration, and then the obtained filtrate was condensed. The obtained residue was recrystallized with chloroform/hexane to give 12.8 g of a white powdered solid, which was the object of the synthesis, at a yield of 65.9%. A synthesis scheme of Step 2 is shown in (f-2) given below.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
48.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
65.9%

Synthesis routes and methods II

Procedure details

19.6 g (60.7 mmol) of N-(4-bromophenyl)carbazole synthesized in Step 1 of Example 3 was put into a 500 mL three-neck flask, and the atmosphere in the flask was substituted by nitrogen. 100 mL of tetrahydrofuran (THF) was added to the flask and cooled to −78° C. Into this solution, 66.8 mL (42.3 mmol) of n-butyllithium hexane solution (1.58 mol/L) wad dropped under a nitrogen gas flow, and the solution was stirred at the same temperature for three hours. Then, 13.5 mL (140 mmol) of trimethyl borate was added into this solution at the same temperature, and while the temperature of the solution was being increased to room temperature, the solution was stirred for about 24 hours. About 200 mL of 2.0 mol/L hydrochloric acid was added into this solution and stirred at room temperature for one hour. This solution was extracted with ethyl acetate and the extracted solution and an organic layer were washed together with a saturated brine and dried with magnesium sulfate. The mixture was filtrated, and the filtrate was concentrate to obtain a solid substance. The obtained solid substance was recrystallized with a mixed solvent of chloroform and hexane, so that 10.2 g of the white powder of 4(9H-carbazol-9-yl)phenylboronic acid was obtained in yield 58%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
Y Jia, Y Zhang, S Fan, S Wu, X Zhao, S Wang, X Li - Organic Electronics, 2019 - Elsevier
It is still a matter of worldwide continuous concern about how to obtain efficient, stable, pure blue light emitting materials and apply them in industrialized OLED devices. Here, a novel …
Number of citations: 23 www.sciencedirect.com
Y Duan, Y Yang, B Cen, K Shen, X Tao, Y Shen - Chemical Papers, 2018 - Springer
Four novel host materials C1–C4 based on carbazole derivatives have been designed, synthesized, characterized, and applied as organic light-emitting devices. This report presents a …
Number of citations: 2 link.springer.com
B Zhang, L Wei, X Tang, Z Jiang, S Guo, L Zou, H Xie… - Materials, 2023 - mdpi.com
Organic luminescent materials with high luminescence efficiency in both solution and solid states, namely dual-state emission (DSE), have attracted considerable attention due to their …
Number of citations: 7 www.mdpi.com
EV Nosova, TN Moshkina, GN Lipunova… - European Journal of …, 2016 - Wiley Online Library
The synthesis of a series of push–pull aryl and arylethynyl 2‐(thiophen‐2‐yl)quinazoline derivatives is presented. The photophysical properties of the newly generated compounds are …
XL Yang, DY Hu, Q Chen, L Li, PX Li, SB Ren… - Inorganic Chemistry …, 2019 - Elsevier
In this article, we report the synthesis and characterization of a highly luminescent conjugated microporous polycarbazole (CK-CMP) by FeCl 3 -induced oxidative polymerization of 1,3,6…
Number of citations: 9 www.sciencedirect.com
X Lu, W Liu, Z Kang, C Yang, Y Nie, X Jiang - Dyes and Pigments, 2023 - Elsevier
Two new cyanopyridine-containing anthracene derivatives with asymmetrical donor-π-acceptor (D-π-A) molecule structure have been successfully synthesized by Suzuki coupling …
Number of citations: 0 www.sciencedirect.com
CM Wu, YX Li, Z Yu, MT Luo, D Wang, XY Wang… - Chemical Physics …, 2022 - Elsevier
Two linear D-π-A molecules, pCz-FQ and TPA-FQ, and one folded molecule, oCz-FQ were designed using 2-phenylfuro[2,3-b]quinoxaline (FQ) and carbazole(Cz)/diphenylamine (dPA) …
Number of citations: 2 www.sciencedirect.com
ZH Xing, JY Zhuang, XP Xu, SJ Ji, WM Su, Z Cui - Tetrahedron, 2017 - Elsevier
Two novel oxazole derivatives 4-(6-(4,5-diphenyloxazol-2-yl)pyridin-3-yl)-N,N-diphenylaniline (TPA-PPO) and 2-(5-(4-(9H-carbazol-9-yl)phenyl)pyridin-2-yl)-4,5-diphenyloxazole (CzPh-…
Number of citations: 11 www.sciencedirect.com
Y Sim, S Kang, D Shin, M Park, KY Kay… - Molecular Crystals and …, 2019 - Taylor & Francis
Two new blue compounds were successfully synthesized by introducing phenanthroimidazole group as a side group into pyrene, a chromophore with good luminous efficiency: 1-(4-(10…
Number of citations: 2 www.tandfonline.com
S Tan, Y Yin, W Chen, Z Chen, W Tian, S Pu - Dyes and Pigments, 2020 - Elsevier
Four carbazole-based fluorene derivatives 1–4 have been successfully prepared. All these compounds showed highly solid-state emissive feature with various fluorescence. The …
Number of citations: 21 www.sciencedirect.com

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